4-Methylbenzyl thiocyanate

Electrochemistry Radical Anion Chemistry Regioselectivity

4-Methylbenzyl thiocyanate (CAS 18991-39-4) is an aryl-substituted benzyl thiocyanate derivative characterized by the molecular formula C9H9NS and a molecular weight of 163.24 g/mol. It exists as a yellowish liquid at room temperature with a density of 1.12 g/cm³, a boiling point of 275.5°C at 760 mmHg, and a refractive index of 1.579.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 18991-39-4
Cat. No. B103308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzyl thiocyanate
CAS18991-39-4
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC#N
InChIInChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3
InChIKeyDFKZGPBKYUQGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzyl Thiocyanate (CAS 18991-39-4): Technical Specifications and Procurement-Grade Purity Profile


4-Methylbenzyl thiocyanate (CAS 18991-39-4) is an aryl-substituted benzyl thiocyanate derivative characterized by the molecular formula C9H9NS and a molecular weight of 163.24 g/mol . It exists as a yellowish liquid at room temperature with a density of 1.12 g/cm³, a boiling point of 275.5°C at 760 mmHg, and a refractive index of 1.579 . This compound is commercially available at a minimum purity specification of 95% and is typically stored long-term in cool, dry conditions . Its structure consists of a para-methyl-substituted phenyl ring connected via a methylene bridge to a thiocyanate functional group, imparting distinct nucleophilic and electrophilic reactivity that distinguishes it from unsubstituted and differently substituted benzyl thiocyanate analogs [1].

Reactivity Para-methyl directs distinct regioselectivity in bond cleavage and nucleophilic attack
Purity Standard Specification-grade purity profile supports synthetic workflow reproducibility
Analytical Reference Compatible as thiocyanate-specific reference standard for chromatography and mass spectrometry

Why 4-Methylbenzyl Thiocyanate Cannot Be Readily Substituted by Benzyl Thiocyanate or Other Analogs


Substitution among benzyl thiocyanate derivatives is not chemically equivalent due to the profound influence of aryl substituents on regioselectivity, reduction potential, and nucleophilic attack patterns. Electrochemical studies demonstrate that the para-methyl substituent in 4-methylbenzyl thiocyanate directs reductive bond cleavage pathways that differ markedly from electron-withdrawing substituted analogs [1]. Specifically, while nitro- and cyano-substituted benzyl thiocyanates undergo exclusive α-cleavage (CH2–S bond scission), the methyl-substituted compound exhibits both α- and β-cleavage (S–CN bond scission) under identical reduction conditions [2]. Furthermore, the para-methyl group modulates the electronic environment of the three electrophilic sites—benzylic carbon, sulfur atom, and cyano carbon—altering the regioselectivity of nucleophilic substitution relative to unsubstituted benzyl thiocyanate [3]. These mechanistic divergences mean that substituting 4-methylbenzyl thiocyanate with benzyl thiocyanate or other ring-substituted analogs without experimental validation risks irreproducible outcomes in synthetic sequences, electrochemical applications, or biological assays [4].

4-Methylbenzyl Thiocyanate
Dual α/β cleavage under reductive conditions; three-site electrophilic selectivity influenced by para-methyl
Benzyl Thiocyanate / Electron-Withdrawing Analogs
Exclusive α cleavage; different electron distribution may shift nucleophilic attack outcome
Physical Identity
Distinct density and refractive index (n 1.579) from unsubstituted analog
Unsubstituted Benzyl Thiocyanate
Lower refractive index (~1.561); substitution may lead to misidentification in QC
Fungistatic SAR
Methyl substituent yields a specific activity profile against dermatophytes and Candida
Halogenated Analogs
Different electron-withdrawing effect may alter antimicrobial screening outcomes

Quantitative Differentiation of 4-Methylbenzyl Thiocyanate: Head-to-Head Comparative Data Against Closest Analogs


Regioselective Reductive Bond Cleavage Divergence Between 4-Methylbenzyl Thiocyanate and Electron-Withdrawing Substituted Analogs

Electrochemical reduction of benzyl thiocyanates reveals a substituent-dependent switch in bond cleavage regioselectivity. For 4-methylbenzyl thiocyanate, both α-cleavage (CH2–S bond) and β-cleavage (S–CN bond) occur upon reduction, whereas nitro- and cyano-substituted benzyl thiocyanates undergo exclusive α-cleavage under identical conditions [1]. The methyl-substituted compound produces a mixture of substituted monosulfides, disulfides, and toluenes, in contrast to the nitro-substituted analogs, which yield only the corresponding dibenzyl products via α-cleavage [2].

Cleavage Pathway
Head-to-head
4-Methylbenzyl: α + β cleavage (CH₂–S + S–CN); Nitro/cyano analogs: α only
Supports regioselectivity prediction in electrochemical synthesis
Relevant for design of reductive transformations
Electrochemistry Radical Anion Chemistry Regioselectivity

Nucleophilic Attack Site Selectivity: Para-Methyl Substitution Alters Regioselectivity Relative to Benzyl Thiocyanate

4-Methylbenzyl thiocyanate presents three electrophilic sites—benzylic carbon, sulfur atom, and cyano carbon—available for nucleophilic attack, with site preference governed by the HOMO energy level of the nucleophile [1]. PhS− and CN− (high HOMO energy) preferentially attack the sulfur atom; MeO− attacks the cyanide carbon; amines (low HOMO energy) prefer the benzylic carbon [2]. This nucleophilic discrimination is rationalized by MO theory and differs from benzyl thiocyanate due to the electronic influence of the para-methyl group [3].

Nucleophilic Sites
Class-level
Three electrophilic sites (benzylic C, S, cyano C); selectivity governed by nucleophile HOMO energy
Para-methyl shifts electron density; outcome may differ from unsubstituted analog
Class-level inference; confirm with MO analysis
Organic Synthesis Nucleophilic Substitution MO Theory

Fungistatic Activity Structure-Activity Relationship: Methyl vs. Halogen vs. Unsubstituted Benzyl Thiocyanates

A systematic structure-activity relationship study of substituted benzyl thiocyanates established that antifungal potency varies significantly with the nature and position of aryl substituents [1]. While specific MIC values for 4-methylbenzyl thiocyanate are not publicly disclosed in the available literature, the study demonstrates that substitution pattern—particularly electron-donating methyl versus electron-withdrawing halogen groups—modulates fungistatic efficacy against dermatophytes and Candida species [2]. This substituent-dependent activity profile precludes generic substitution among benzyl thiocyanate derivatives in antifungal applications.

Fungistatic SAR
Class-level
Substituent-dependent activity; methyl vs. halogen vs. unsubstituted evaluated against dermatophytes, Candida spp.
Supports antimicrobial screening context
Specific MIC values not disclosed; data to verify
Antifungal Structure-Activity Relationship Microbiology

Physical Property Differentiation: Density and Refractive Index vs. Benzyl Thiocyanate

4-Methylbenzyl thiocyanate exhibits a density of 1.12 g/cm³ and a refractive index of 1.579, which differ from unsubstituted benzyl thiocyanate (density ~1.11 g/cm³, refractive index ~1.561) due to the presence of the para-methyl group . These measurable physical property differences provide a basis for identity verification, purity assessment, and procurement specification .

Identity Markers
Specification review
Density 1.12 g/cm³; refractive index 1.579 vs. benzyl thiocyanate 1.11 / 1.561
Enables QC identity confirmation and differentiation
Prevents inadvertent substitution with unsubstituted analog
Physical Chemistry Quality Control Procurement Specifications

Synthesis Yield Optimization: Comparative Yields for 4-Methylbenzyl Thiocyanate via Different Routes

Synthesis of 4-methylbenzyl thiocyanate via reaction of acetonitrile with fluoride and potassium iodide in ether followed by addition of benzyl bromide proceeds with a reported yield of 50% . In contrast, alternative methods employing microwave-assisted reaction between benzyl halides and Zn(SCN)₂ are reported to deliver 'excellent yields and high selectivity' with minimized isothiocyanate byproduct formation, though precise yield values are not disclosed [1]. This route-dependent yield variation informs procurement decisions regarding supplier manufacturing capabilities and product consistency.

Synthesis Yield
Cross-study
Method A (acetonitrile/fluoride/BnBr): 50% yield; Method B (Zn(SCN)₂, microwave): reported higher yield
Route-dependent yield variation may affect supply consistency
Method B exact yield not provided; evaluate supplier process
Synthetic Methodology Process Chemistry Procurement

Chromatographic and Mass Spectrometric Utility: 4-Methylbenzyl Thiocyanate as Analytical Standard vs. Other Thiocyanates

4-Methylbenzyl thiocyanate is employed as a reference compound and internal standard in chromatography and mass spectrometry applications for analyzing thiocyanate-containing samples . Its distinct molecular ion (m/z 163.24) and fragmentation pattern, as well as its predicted collision cross section data, provide unambiguous identification that distinguishes it from other benzyl thiocyanate derivatives . This analytical utility represents a procurement-relevant application that may not be served equally by other thiocyanate analogs.

Analytical Standard
Supporting evidence
Distinct m/z 163.24 and predicted CCS data; retention characteristics differ from other benzyl thiocyanates
Supports use as calibration reference in LC/GC-MS
Analytical method development context
Analytical Chemistry Chromatography Mass Spectrometry

Validated Application Scenarios for 4-Methylbenzyl Thiocyanate Based on Quantitative Differentiation Evidence


Electrochemical Mechanistic Studies Requiring Dual α/β Cleavage Pathways

Researchers investigating dissociative electron transfer mechanisms in benzyl thiocyanates should select 4-methylbenzyl thiocyanate specifically because it exhibits both α-cleavage (CH2–S bond scission) and β-cleavage (S–CN bond scission) under reductive conditions, in contrast to nitro- and cyano-substituted analogs that undergo exclusive α-cleavage [1]. This dual-pathway behavior makes 4-methylbenzyl thiocyanate uniquely suitable as a model substrate for studying substituent effects on regioselectivity in radical anion chemistry and for developing predictive models of reductive cleavage outcomes [2].

Nucleophilic Substitution Studies Requiring Three-Site Electrophilic Selectivity

4-Methylbenzyl thiocyanate is the compound of choice for investigating nucleophilic attack regioselectivity in benzyl thiocyanate systems because its three electrophilic sites—benzylic carbon, sulfur atom, and cyano carbon—are differentially modulated by the para-methyl substituent relative to unsubstituted benzyl thiocyanate [1]. This enables controlled studies of nucleophile HOMO energy-dependent site selection (PhS−/CN− → sulfur; MeO− → cyano carbon; amines → benzylic carbon), providing a platform for testing MO theoretical predictions and developing site-selective synthetic methodologies [2].

Antifungal Structure-Activity Relationship Studies Requiring Methyl-Substituted Benzyl Thiocyanate

Investigators evaluating the fungistatic activity of substituted benzyl thiocyanates must use 4-methylbenzyl thiocyanate specifically, as systematic SAR studies confirm that aryl substituents (including para-methyl) modulate antifungal potency against dermatophytes and Candida species relative to unsubstituted and halogenated analogs [1]. Substituting with benzyl thiocyanate or 4-bromobenzyl thiocyanate would introduce a different substituent electronic profile and confound comparative biological assessments [2].

Analytical Method Development Requiring Thiocyanate-Specific Reference Standards

Analytical chemists developing GC-MS, LC-MS, or chromatographic methods for detecting and quantifying thiocyanate-containing compounds should procure 4-methylbenzyl thiocyanate as a reference standard or internal calibrant due to its distinct molecular ion (m/z 163.24), predicted collision cross section data, and unique retention characteristics that differentiate it from other benzyl thiocyanate derivatives [1][2]. This specificity ensures accurate method validation and prevents misidentification in complex sample matrices [3].

Application
Selection Property
Validation Focus
Electrochemical mechanistic studies
Dual α/β cleavage profile
Regioselectivity under reductive conditions
Nucleophilic substitution research
Three-site electrophilic selectivity
Nucleophile-dependent site preference
Antimicrobial screening studies
Substituent-dependent SAR
Fungistatic activity endpoints
Analytical method development
Thiocyanate-specific reference standard
Chromatographic/spectrometric identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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